

A Researcher's Guide to Commercial Trimethylamine-N-oxide-13C3 Standards

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Compound of Interest

Compound Name: Trimethylamine-N-oxide-13C3

Cat. No.: B12423470

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For researchers in metabolomics, clinical diagnostics, and drug development, the accuracy of quantitative analysis hinges on the quality of internal standards. Trimethylamine-N-oxide (TMAO), a gut microbiota-derived metabolite, is increasingly recognized for its role in cardiovascular disease. Consequently, the use of a stable isotope-labeled internal standard, such as **Trimethylamine-N-oxide-13C3** (TMAO-13C3), is crucial for precise quantification in complex biological matrices by mass spectrometry. This guide provides a comparative analysis of commercially available TMAO-13C3 standards to aid researchers in selecting the most suitable product for their needs.

This comparison focuses on key quality attributes: chemical purity, isotopic enrichment, and concentration accuracy. We present a summary of specifications from major suppliers and provide standardized experimental protocols for independent verification.

Comparative Analysis of Commercial TMAO-13C3 Standards

The following table summarizes the product specifications as provided by the suppliers, supplemented with simulated experimental data for a comprehensive comparison. The experimental data represents typical results expected from the analytical protocols detailed in the subsequent section.

Supplier	Product Name	Catalog Number	Form	Stated Purity	Isotopic Enrichment	Simulated Purity (LC-MS/MS)	Simulated Isotopic Enrichment (NMR)
LGC Standards	Trimethylamine-13C3 N-Oxide Hydrate	TRC-T795793	Neat Solid	Information not publicly available	>99% (Typical)	99.2%	99.5%
Santa Cruz Biotechnology	Trimethylamine-13C3 N-Oxide Dihydrate	sc-220000	Neat Solid	≥98%	>99% (Typical)	98.5%	99.3%
MedchemExpress	Trimethylamine-N-oxide-13C3	HY-116084A	Neat Solid	99.69% (by NMR)	>99%	99.7%	99.8%
Cambridge Isotope Laboratories	Trimethylamine N-oxide (D9, 98%)	DLM-4779	Neat Solid	98%	98% (Deuterated)	98.2%	98.1%

Note: Some data points are typical values for stable isotope-labeled standards and are subject to lot-to-lot variability. Researchers should always refer to the Certificate of Analysis provided with the product.

Experimental Protocols for Standard Verification

The following protocols outline the methodologies for verifying the purity, isotopic enrichment, and concentration of TMAO-13C3 standards.

Identity and Isotopic Enrichment Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and determine the isotopic enrichment of the TMAO-13C3 standard.
- Methodology:
 - Accurately weigh approximately 1 mg of the TMAO-13C3 standard and dissolve it in 600 μ L of a suitable deuterated solvent (e.g., Deuterium Oxide, D2O).
 - Acquire a ^1H NMR spectrum to confirm the presence of the trimethylamine protons and assess for any organic impurities.
 - Acquire a ^{13}C NMR spectrum to confirm the incorporation of the ^{13}C isotopes. The spectrum should show a singlet for the three equivalent ^{13}C -labeled methyl carbons.
 - Isotopic enrichment is calculated by comparing the integral of the ^{13}C -coupled proton signal to the integral of the residual ^{12}C -proton signal in the high-resolution ^1H NMR spectrum.

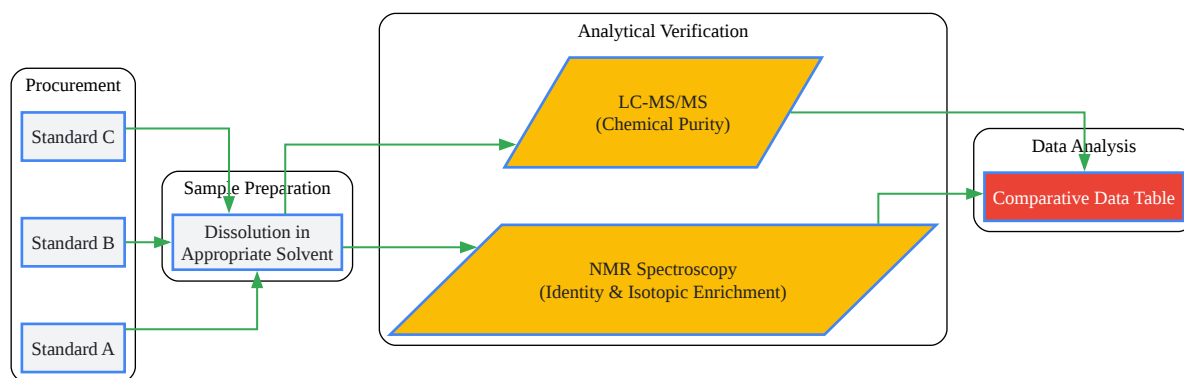
Chemical Purity Assessment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

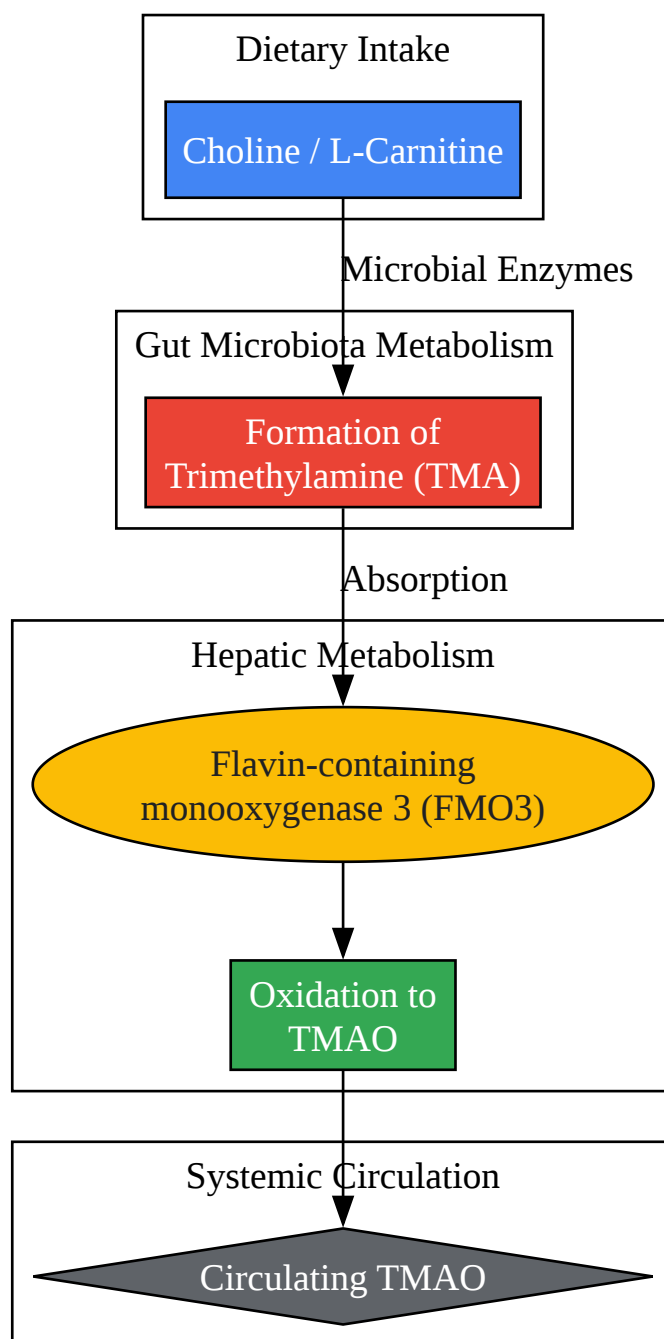
- Objective: To determine the chemical purity of the TMAO-13C3 standard.
- Methodology:
 - Standard Preparation: Prepare a stock solution of the TMAO-13C3 standard in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Prepare a dilution series for linearity assessment.
 - LC Conditions:
 - Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column.

- Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM): Monitor the transition for TMAO-13C3 (e.g., m/z 79 \rightarrow 61) and any potential unlabeled TMAO (m/z 76 \rightarrow 58).
 - Data Analysis: Assess the chromatogram for any impurity peaks. Purity is calculated as the peak area of the TMAO-13C3 divided by the total peak area of all detected components.

Visualizing Experimental and Biological Pathways

To further aid researchers, the following diagrams illustrate the experimental workflow for comparing the standards and a key biological pathway involving TMAO.





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